4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of dry DMF (dimethylformamide) as a solvent and stirring at room temperature for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
Oxidation: 4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, it can inhibit certain enzymes and block specific receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives
Uniqueness
4-(2-Methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde is unique due to its specific combination of a thiazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C9H7NOS2 |
---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
4-(2-methyl-1,3-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS2/c1-6-10-3-9(13-6)7-2-8(4-11)12-5-7/h2-5H,1H3 |
InChI Key |
XFIJAFFUGDDFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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